4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-2-12-8(10-7-11-12)5-3-4-6-9/h7H,2-6,9H2,1H3 |
InChI Key |
ROLRILKFFLETLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCCCN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The reaction of hydrazine with nitriles or imidates under thermal or acidic conditions generates 1,2,4-triazoles. For example, 4-amino-1H-1,2,4-triazole—a common intermediate—is synthesized via cyclocondensation of thiosemicarbazide with formic acid. This method provides a versatile platform for subsequent N-alkylation.
Direct Alkylation of Preformed Triazoles
Alkylation at the 1-position of 1H-1,2,4-triazole using ethylating agents (e.g., ethyl bromide or iodomethane) in the presence of a base (e.g., potassium carbonate) yields 1-ethyl-1H-1,2,4-triazole. Optimal conditions involve polar aprotic solvents (acetonitrile or dimethylformamide) at reflux temperatures (80–100°C), achieving yields of 70–85%.
Functionalization at the 5-Position
Introducing the butan-1-amine chain at the triazole’s 5-position presents challenges due to the need for regioselective substitution. Two approaches are explored:
Nucleophilic Substitution with Halogenated Precursors
Reacting 1-ethyl-1H-1,2,4-triazole with 4-bromobutan-1-amine under basic conditions facilitates nucleophilic displacement. However, competing side reactions (e.g., over-alkylation) necessitate protective strategies:
- Protection of the Amine : Boc (tert-butyloxycarbonyl) protection of 4-bromobutan-1-amine prior to alkylation minimizes undesired quaternization. Post-alkylation, acidic deprotection (e.g., trifluoroacetic acid) regenerates the free amine.
- Solvent and Base Optimization : Employing dimethyl sulfoxide (DMSO) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances reactivity, achieving substitutions at 60–70°C with yields of 65–78%.
Reductive Amination of Carbonyl Intermediates
A ketone or aldehyde derivative at the triazole’s 5-position can undergo reductive amination with butan-1-amine:
- Carbonyl Introduction : Oxidation of a 5-hydroxymethyltriazole intermediate (via Jones reagent) or Friedel-Crafts acylation generates a ketone group.
- Reductive Coupling : Using sodium cyanoborohydride or hydrogenation over palladium catalysts, the imine formed between the ketone and butan-1-amine is reduced to the amine. Yields range from 55% to 68%, contingent on steric hindrance.
Multi-Step Synthesis via Activated Intermediates
Carbonyldiimidazole (CDT)-mediated activation streamlines the coupling of triazole carboxylic acids with amines:
CDT-Activated Ester Formation
- Carboxylic Acid Synthesis : Oxidative cleavage of a 5-vinyltriazole derivative (e.g., via ozonolysis) yields 5-carboxy-1-ethyl-1H-1,2,4-triazole.
- Activation and Coupling : Treating the acid with CDT in tetrahydrofuran (THF) generates an imidazolide intermediate, which reacts with butan-1-amine to form the amide. Subsequent reduction (e.g., LiAlH4) converts the amide to the amine. This method achieves overall yields of 50–60%.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, complexity, and scalability:
| Method | Key Steps | Yield (%) | Scalability | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Boc protection, alkylation, deprotection | 65–78 | Moderate | Multi-step, Boc removal step |
| Reductive Amination | Ketone formation, imine reduction | 55–68 | High | Requires stable ketone intermediate |
| CDT-Mediated Coupling | Acid activation, amide reduction | 50–60 | Low | Costly reagents, redox steps |
Mechanistic Considerations and Side Reactions
- Regioselectivity in Alkylation : The 1-position of 1H-1,2,4-triazole is preferentially alkylated due to lower steric hindrance compared to the 4-position.
- Amine Protection Necessity : Unprotected butan-1-amine leads to quaternization at the triazole’s nitrogen, forming undesired byproducts (e.g., triazolium salts).
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve alkylation rates by stabilizing transition states, whereas protic solvents (e.g., ethanol) favor protonation and reduced reactivity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: It is explored for its use in the development of advanced materials such as polymers and nanomaterials.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine with structurally related compounds, focusing on molecular features, biological relevance, and functional applications.
Key Comparative Insights:
Structural Impact on Bioactivity: The triazole ring in the target compound and its analogs is critical for hydrogen bonding and π-π interactions with biological targets . Chain Length and Functional Groups: The four-carbon chain in the target compound may optimize spatial alignment for receptor binding compared to shorter analogs like 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Ketone derivatives (e.g., butan-2-one) are less likely to engage in covalent interactions but serve as versatile intermediates .
Thermophysical Properties :
- Linear primary amines with longer chains (e.g., butan-1-amine derivatives) exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to shorter-chain analogs, suggesting improved solvation and solubility .
Applications :
Biological Activity
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazoles, which have gained attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring which is known for its role in various biological activities.
Pharmacological Profile
Research indicates that 1,2,4-triazoles exhibit a wide range of pharmacological effects. The following table summarizes key activities associated with similar triazole compounds:
Antifungal and Antibacterial Properties
The compound's triazole moiety contributes significantly to its antifungal and antibacterial activities. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves inhibition of fungal cytochrome P450 enzyme systems .
Anticancer Activity
Research has demonstrated that triazole derivatives can inhibit angiogenesis and tumor growth. A study highlighted that certain triazole compounds significantly downregulated vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) in breast cancer cell lines . This suggests that this compound may possess similar anticancer properties.
Anticonvulsant Effects
Triazole derivatives have been evaluated for their anticonvulsant activity. In a series of experiments, compounds structurally related to this compound exhibited significant protective effects against seizures in animal models . The exact mechanism is thought to involve modulation of GABAergic neurotransmission.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and the butanamine chain can significantly influence the biological activity of these compounds. For example:
- Substituents on the triazole ring : Alkyl or aryl groups can enhance solubility and bioavailability.
- Chain length variations : Altering the length of the butanamine chain can affect receptor binding affinity and selectivity .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Anticancer Study : A derivative was synthesized and tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
- Anticonvulsant Research : A series of triazole derivatives were evaluated in animal models for seizure protection, demonstrating significant efficacy in reducing seizure frequency .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis of structurally analogous triazolyl amines typically involves cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds. For example:
- Route 1 : Reacting 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with butane-1,4-diamine under reflux in ethanol, followed by catalytic hydrogenation to reduce intermediates (similar to methods in ).
- Route 2 : Copper-catalyzed "click" chemistry for triazole ring formation, using azide-alkyne cycloaddition (referenced in for related triazole derivatives).
Q. Key Parameters :
- Temperature : 80–100°C for cyclization.
- Catalysts : Cu(I) for azide-alkyne reactions (yield >80% reported in ).
- Solvents : Ethanol or DMF for polar intermediates.
Table 1 : Comparative Synthesis Strategies
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine, nitrile, ethanol | 65–75 | |
| Click Chemistry | Cu(I), azide, alkyne | 80–90 |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., ethyl group at δ 1.2–1.5 ppm, triazole protons at δ 7.5–8.5 ppm). For analogous triazoles, DEPT-135 confirms amine protons ().
- X-ray Crystallography : Resolves tautomeric forms and planar geometry of the triazole ring. For example, highlights dihedral angles <5° between triazole and aryl groups, critical for confirming stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 195.1 for C8H15N4).
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH cofactors. reports IC50 values for triazole derivatives against tyrosine kinases.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands.
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Modification Sites : Vary substituents at the triazole (C5 position) or butanamine chain (). For example, fluorination at the ethyl group (as in ) enhances metabolic stability.
- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to targets like HDAC or COX-2 ( uses DFT for analogous triazoles).
- Pharmacophore Mapping : Identify hydrogen-bond donors/acceptors using Schrödinger’s Phase.
Table 2 : SAR Trends in Triazole Derivatives
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Ethyl → Trifluoroethyl | ↑ Metabolic stability | |
| Butanamine chain elongation | ↓ Solubility, ↑ Lipophilicity |
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
Methodological Answer:
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). uses split-plot designs to control variables.
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets (’s randomized block design).
- Batch Variability : Use LC-MS to confirm compound purity (>95%) and rule out degradation (’s safety protocols).
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
Methodological Answer:
- Fate Studies : Use OECD 307 guidelines for soil biodegradation. recommends HPLC-MS to track abiotic degradation products (e.g., hydroxylation).
- Ecotoxicology : Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201).
- Computational Tools : EPI Suite predicts logP (2.1) and BCF (bioaccumulation factor).
Q. How can researchers design controlled experiments to study tautomerism in this compound?
Methodological Answer:
- Variable-Temperature NMR : Monitor proton shifts between 1,2,4-triazole tautomers (e.g., ’s crystallographic data resolves tautomeric forms).
- X-ray Diffraction : Compare crystal structures under different conditions (e.g., solvent-free vs. solvated forms).
- DFT Calculations : Gaussian 09 optimizes tautomer geometries and energy barriers ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
